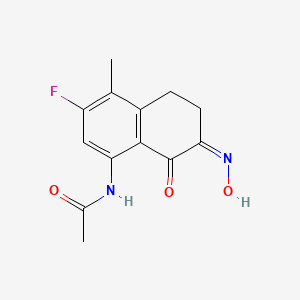

Exatecan intermediate 11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C13H13FN2O3 |

|---|---|

Molecular Weight |

264.25 g/mol |

IUPAC Name |

N-[(7Z)-3-fluoro-7-hydroxyimino-4-methyl-8-oxo-5,6-dihydronaphthalen-1-yl]acetamide |

InChI |

InChI=1S/C13H13FN2O3/c1-6-8-3-4-10(16-19)13(18)12(8)11(5-9(6)14)15-7(2)17/h5,19H,3-4H2,1-2H3,(H,15,17)/b16-10- |

InChI Key |

TUUIIOPQMWHACM-YBEGLDIGSA-N |

Isomeric SMILES |

CC1=C(C=C(C2=C1CC/C(=N/O)/C2=O)NC(=O)C)F |

Canonical SMILES |

CC1=C(C=C(C2=C1CCC(=NO)C2=O)NC(=O)C)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Exatecan Intermediate 11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Exatecan Intermediate 11, a key building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan.

Chemical Identity and Properties

This compound is chemically known as (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. It is also commonly referred to as Exatecan Intermediate 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 110351-94-5 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₅ | [1][2] |

| Molecular Weight | 263.25 g/mol | [1][2] |

| Appearance | Off-white to yellow or pale-yellow to yellow-brown solid | |

| Melting Point | 172-174 °C | [3] |

| Boiling Point | 666.60 °C (predicted) | [2] |

| Flash Point | 357.00 °C (predicted) | [2] |

| Purity | ≥95% - 98% | [1] |

| Storage | 2°C - 8°C in a refrigerator | [2] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the acid-catalyzed hydrolysis of a protected precursor.

Experimental Protocol:

-

To a solution of the starting material, compound (Formula 4) (4.3 g, 100 mmol) in 200 ml of dichloromethane, add 200 ml of 2M sulfuric acid.

-

Stir the mixture vigorously at room temperature for 2 hours.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with saturated brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the dichloromethane by rotary evaporation to dryness.

-

Recrystallize the crude product from isopropanol to yield pure (S)-tricyclic lactone (this compound).[3]

Yield: Approximately 1.5 g (57%).[3]

Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC)

While specific validated methods are proprietary, a general approach for purity analysis of similar compounds by HPLC would involve:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (with a possible acid modifier like trifluoroacetic acid or formic acid).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

-

Injection Volume: 10-20 µL.

-

Standard Preparation: A standard of known concentration is prepared in a suitable solvent (e.g., acetonitrile or methanol) to quantify the purity of the sample.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR is a crucial technique for confirming the structure of this compound.

-

Solvent: A deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used for better resolution.

-

Data Acquisition: Standard proton NMR acquisition parameters are used.

-

Analysis: The chemical shifts, multiplicities, and integration of the peaks are analyzed to confirm the presence of the ethyl group, the protons on the indolizine ring system, and the hydroxyl proton. A Certificate of Analysis for a similar intermediate indicates that the 1H NMR spectrum should be consistent with the expected structure.

Synthesis of Exatecan from Intermediate 11

This compound serves as a crucial chiral building block for the synthesis of Exatecan. The general synthetic strategy involves a condensation reaction with a substituted aminonaphthalene derivative.

Figure 1: General workflow for the synthesis of Exatecan from its intermediate.

Logical Relationship of Intermediates

The synthesis of Exatecan involves a series of key intermediates. Understanding their sequential relationship is crucial for process optimization and impurity control.

Figure 2: Logical flow of key intermediates in the synthesis of Exatecan.

References

- 1. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione 98% | CAS: 110351-94-5 | AChemBlock [achemblock.com]

- 2. (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | 110351-94-5 | FE23128 [biosynth.com]

- 3. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]

Unveiling the Molecular Architecture of Exatecan Intermediate 11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent topoisomerase I inhibitor, is a critical component in the development of antibody-drug conjugates (ADCs). Its complex synthesis involves a series of key intermediates, among which "Exatecan intermediate 11" is a notable precursor. This technical guide provides an in-depth exploration of the molecular structure, synthesis, and properties of this intermediate, offering valuable insights for researchers engaged in the synthesis of Exatecan and its analogs. While "this compound" is a designation used by commercial suppliers, this document aims to consolidate the available scientific information to support further research and development.

Molecular Structure and Properties

This compound is a synthetic organic compound with the molecular formula C₁₃H₁₃FN₂O₃ and a molecular weight of 264.25 g/mol .[1] The structural identity of this intermediate, as represented by chemical suppliers, is crucial for understanding its role in the broader synthesis of Exatecan.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃FN₂O₃ | [1] |

| Molecular Weight | 264.25 g/mol | [1] |

Synthesis of this compound

The synthesis of Exatecan and its intermediates is a complex, multi-step process. While a specific, peer-reviewed protocol explicitly detailing the synthesis of a compound named "this compound" is not widely published under this designation, the general synthetic pathway to Exatecan involves the construction of its core heterocyclic structure. Intermediates with similar functionalities are often prepared through a sequence of reactions involving aromatic substitution, cyclization, and functional group manipulations.

The synthesis of Exatecan typically starts from simpler, commercially available precursors. The formation of the core structure often involves the coupling of different molecular fragments, followed by a series of transformations to build the final pentacyclic system. The introduction of the fluorine atom and other key functional groups at specific positions is a critical aspect of the synthesis.

Logical Relationship of Exatecan Synthesis

Caption: A simplified logical workflow for the synthesis of Exatecan, highlighting the role of intermediates.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of compounds are typically found in peer-reviewed scientific literature and patent documents. While a specific protocol for "this compound" is not available, the following is a generalized representation of a synthetic step that could lead to an intermediate of this nature, based on common organic chemistry methodologies employed in the synthesis of related molecules.

General Protocol for the Formation of a Naphthalene-based Intermediate:

-

Reaction Setup: A solution of the starting aromatic amine is prepared in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: An acylating agent (e.g., acetic anhydride or acetyl chloride) is added dropwise to the solution at a controlled temperature (typically 0-25 °C). A base (e.g., triethylamine or pyridine) may be used to neutralize the acid byproduct.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of a salt (e.g., ammonium chloride). The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system, to yield the pure intermediate.

-

Characterization: The structure and purity of the final product are confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Conclusion

This compound, with the molecular formula C₁₃H₁₃FN₂O₃, represents a key building block in the synthesis of the potent anticancer agent Exatecan. While detailed, publicly available scientific literature specifically identifying and characterizing this compound under this name is limited, its role as a precursor is acknowledged by commercial suppliers. This guide provides a consolidated overview of its known properties and a generalized context for its synthesis. Further research and publication of detailed experimental data would be invaluable to the scientific community engaged in the development of novel topoisomerase I inhibitors and antibody-drug conjugates.

References

Technical Guide: Exatecan Intermediate 11

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Exatecan intermediate 11, a key precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan. This document outlines its chemical properties, synthesis, and role in the broader context of Exatecan's mechanism of action.

Core Data Presentation

| Property | Value | Reference |

| Chemical Name | N-(5-fluoro-4-methyl-8-(hydroxyimino)-1-oxo-1,2,3,4-tetrahydronaphthalen-6-yl)acetamide | |

| CAS Number | Not Publicly Available | |

| Molecular Formula | C₁₃H₁₃FN₂O₃ | [1] |

| Molecular Weight | 264.25 g/mol | [1] |

| SMILES | CC1=C2C(C(/C(CC2)=N\O)=O)=C(NC(C)=O)C=C1F | [1] |

| Physical Appearance | Yellow solid | [2] |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of a structurally related intermediate 11 is described in the context of developing Exatecan-based immunoconjugates. The synthesis involves a convergent and modular route.

Key Reaction Steps (based on analogous synthesis):

-

Coupling Reaction: Intermediates 6 (Ala-Ala-PABC-exatecan TFA salt) and 9 (Fmoc-Lys-(PEG₁₂)-Cap–OH) are coupled.

-

Fmoc Group Removal: The resulting product undergoes the removal of the Fmoc protecting group to yield precursor 11 .

-

Purification: The final intermediate is purified by semipreparative HPLC.[2]

Quantitative Data from Analogous Synthesis:

| Parameter | Value | Reference |

| Yield | 78% | [2] |

¹H NMR Data (400 MHz, DMSO-d₆) of a related Intermediate 11: δ 9.93 (s, 1H), 8.34 (t, J = 5.6 Hz, 1H), 8.11–7.96 (m, 6H), 7.82–7.76 (m, 2H), 7.61 (d, J = 8.4 Hz, 2H).[2]

Mandatory Visualizations

Experimental Workflow: Synthesis of an Exatecan Drug-Linker Intermediate

Caption: Synthetic workflow for an Exatecan drug-linker intermediate.

Signaling Pathway: Mechanism of Action of Exatecan

Caption: Exatecan's mechanism of action via Topoisomerase I inhibition.

References

The Pivotal Role of Intermediate 11 in the Convergent Synthesis of Exatecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent topoisomerase I inhibitor, is a key component in advanced cancer therapeutics, most notably as the cytotoxic payload in antibody-drug conjugates (ADCs). Its complex hexacyclic structure necessitates a sophisticated synthetic strategy. A convergent approach, which involves the synthesis of complex fragments that are later joined, has proven to be an efficient method for its production. Central to this strategy is the formation of the core ring system through a critical condensation reaction. This technical guide provides an in-depth analysis of the role of a key building block, Exatecan intermediate 11 , in this crucial step of Exatecan synthesis.

This compound: Structure and Identity

This compound is chemically known as (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione . For clarity within synthetic chemistry literature and patents, this molecule is also often referred to as "EXA-trione" .

| Compound Name | Synonym | Chemical Structure | Molecular Formula | Molecular Weight | CAS Number |

| (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | This compound; EXA-trione | [Insert Chemical Structure Image Here - A diagram of the tricyclic ketone] | C₁₃H₁₃NO₅ | 263.25 g/mol | 110351-94-5 |

The Core of the Convergent Synthesis: The Friedländer Annulation

The primary role of this compound (EXA-trione) is to serve as the CDE-ring synthon in a convergent synthesis of Exatecan. It undergoes a crucial Friedländer annulation reaction with another key intermediate, a substituted aminotetralone derivative often referred to as "EXA-aniline" . This condensation reaction forms the hexacyclic core of the Exatecan molecule.

The Friedländer synthesis is a well-established method for the formation of quinoline and related heterocyclic systems from the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the context of Exatecan synthesis, the ketone functionality within the EXA-aniline intermediate reacts with the activated methylene group of the pyridone ring in EXA-trione.

Experimental Protocol: Condensation of EXA-trione and EXA-aniline

While specific, detailed experimental procedures from peer-reviewed journals remain proprietary, a recently published patent application (WO2025024697A1) outlines the general conditions for this key transformation.

Reaction Scheme:

Caption: Condensation of this compound with EXA-aniline.

Materials:

-

(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione)

-

EXA-aniline intermediate

-

Pyridinium p-toluenesulfonate (PPTS) (catalyst)

-

Toluene (solvent)

-

o-Cresol (co-solvent/catalyst promoter)

Procedure Outline:

-

Reaction Setup: A solution of EXA-aniline and EXA-trione is prepared in a mixture of toluene and o-cresol.

-

Catalyst Addition: A catalytic amount of pyridinium p-toluenesulfonate (PPTS) is added to the reaction mixture. PPTS is a mild and effective acid catalyst for this type of condensation.

-

Heating: The reaction mixture is heated to a temperature between 90 °C and 130 °C.

-

Reaction Time: The reaction is typically allowed to proceed for 16 hours or longer to ensure complete conversion.

-

Work-up and Purification: Following the reaction, the mixture is cooled, and the crude product is isolated. Purification is likely achieved through standard techniques such as crystallization or column chromatography to yield the protected Exatecan core.

Quantitative Data:

Detailed quantitative data such as reaction yields and spectroscopic characterization for this specific transformation are not yet widely available in the public domain. However, the efficiency of this convergent approach is highlighted in the patent literature as an improvement over previous linear synthetic routes.

Logical Workflow of the Convergent Synthesis

The following diagram illustrates the logical flow of the convergent synthesis of Exatecan, emphasizing the central role of the condensation step involving Intermediate 11.

Caption: Convergent synthesis workflow for Exatecan.

Conclusion

This compound, or EXA-trione, plays a pivotal role as a key CDE-ring building block in the efficient convergent synthesis of Exatecan. Its condensation with the EXA-aniline fragment via a Friedländer annulation represents the cornerstone of this modern synthetic strategy. This reaction, catalyzed by pyridinium p-toluenesulfonate, allows for the rapid construction of the complex hexacyclic core of the Exatecan molecule. Further research and publication of detailed experimental protocols will undoubtedly provide deeper insights into the optimization of this critical step, facilitating the broader availability of this important anticancer agent.

Unraveling the Synthesis of Exatecan: A Deep Dive into the Formation of a Key Intermediate

The synthesis of Exatecan, a complex hexacyclic compound, involves a multi-step process. Due to the proprietary nature of specific drug manufacturing processes, a definitive, publicly documented reaction mechanism for a specific numbered intermediate, such as "Exatecan intermediate 11," is not available. Chemical suppliers like MedChemExpress list "this compound" for sale, confirming its role in the synthesis, but do not disclose its structure or formation.

However, by examining published synthetic routes for Exatecan and related camptothecin analogs, we can deduce the probable key reactions and transformations that lead to the assembly of its core structure. The overall synthesis can be conceptually broken down into the construction of two key fragments: a substituted quinoline portion and a tricyclic pyrano[3,4-f]indolizine system, which are then coupled and cyclized.

Hypothetical Pathway to a Key Precursor

One of the critical stages in the synthesis of Exatecan involves the formation of a substituted aminotetrahydronaphthalene ring system, which forms rings D and E of the final molecule. A plausible, though not explicitly confirmed, pathway to a key precursor is outlined below. It is important to note that this represents a generalized scheme based on known organic chemistry principles and published syntheses of similar compounds, and the specific "intermediate 11" may be a variation of the structures presented.

A logical workflow for the formation of a key precursor is as follows:

Caption: Hypothetical workflow for Exatecan synthesis.

Key Mechanistic Steps

The core of the Exatecan synthesis likely involves the following key chemical transformations:

-

Friedel-Crafts Acylation: This reaction is fundamental for building the carbon skeleton of the quinoline portion of the molecule. An appropriately substituted aniline derivative would likely be acylated to introduce a keto-acid side chain.

-

Reductive Amination and Cyclization: Subsequent reduction of a nitro group to an amine, followed by intramolecular cyclization, would form the tetrahydronaphthalene ring system.

-

Friedländer Annulation: The final construction of the hexacyclic core is typically achieved through a Friedländer annulation. This involves the condensation of an ortho-aminoaryl ketone (the aminotetrahydronaphthalene derivative) with a carbonyl compound containing a reactive α-methylene group (the tricyclic lactone fragment). This reaction is often catalyzed by acid or base and proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring.

Experimental Protocols and Data

Without the precise structure of "this compound" and the specific synthetic route used, providing detailed experimental protocols and quantitative data is not possible. However, for the general transformations described above, the following types of experimental details would be relevant:

| Parameter | Description |

| Reactants | Specific starting materials with CAS numbers and purity. |

| Reagents | Catalysts (e.g., Lewis acids for Friedel-Crafts), reducing agents, acids/bases for cyclization. |

| Solvents | Reaction medium (e.g., dichloromethane, toluene, ethanol). |

| Temperature | Reaction temperature (°C). |

| Reaction Time | Duration of the reaction (hours). |

| Work-up | Procedures for quenching the reaction and initial purification (e.g., extraction, washing). |

| Purification | Method for obtaining the pure product (e.g., column chromatography, recrystallization). |

| Yield | Percentage yield of the isolated product. |

| Analytical Data | Characterization data to confirm the structure and purity (e.g., NMR, Mass Spectrometry, HPLC). |

Conclusion

While the precise mechanism for the formation of "this compound" remains proprietary, an understanding of the fundamental reactions involved in the synthesis of camptothecin analogs allows for a logical deduction of the probable synthetic pathway. The key steps likely involve the careful construction of two advanced intermediates, followed by a convergent Friedländer annulation to assemble the final hexacyclic structure of Exatecan. Further research and disclosure from manufacturers would be necessary to provide a definitive and detailed technical guide on the formation of this specific intermediate.

Spectroscopic Profile of Exatecan Intermediate 11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Exatecan intermediate 11, a key precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan. While the trivial name "this compound" is used, the specific chemical entity is identified as (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione . This document summarizes the available spectroscopic data (NMR, MS, and IR) and outlines the general experimental protocols for these analytical techniques.

Chemical Structure and Properties

-

Chemical Name: (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

-

CAS Number: 110351-94-5

-

Appearance: Off-white to brown solid[2]

Spectroscopic Data Summary

While specific spectra for this compound are not publicly available in detail, a Certificate of Analysis for (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione confirms that the ¹H NMR and LCMS data are consistent with its chemical structure.[2] The following tables present the expected and reported data based on the known structure and analytical documentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Data Type | Result |

| ¹H NMR | Consistent with structure[2] |

| ¹³C NMR | Data not publicly available. |

Mass Spectrometry (MS)

| Data Type | Result |

| LCMS | Consistent with structure[2] |

| Purity (LCMS) | 99.53%[2] |

Infrared (IR) Spectroscopy

| Data Type | Result |

| IR | Data not publicly available. |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the public domain. However, the following are general methodologies typically employed for the analysis of small organic molecules of this nature.

NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent depends on the solubility of the compound. A standard NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, would be used. For ¹H NMR, standard pulse programs are used to acquire the spectrum. For ¹³C NMR, techniques such as proton decoupling are employed to simplify the spectrum.

Mass Spectrometry

For Liquid Chromatography-Mass Spectrometry (LCMS), a small amount of the sample is dissolved in an appropriate solvent and injected into a high-performance liquid chromatography (HPLC) system. The HPLC separates the sample from any impurities before it enters the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio, providing information about the molecular weight and purity of the compound.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound would typically be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR) FT-IR spectroscopy. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent pellet. For ATR, the solid sample is placed directly onto the ATR crystal. The instrument then passes a beam of infrared light through the sample and measures the absorption at different wavelengths, providing information about the functional groups present in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthetic intermediate like this compound.

References

Unveiling the Theoretical Properties of Exatecan Intermediate 11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent topoisomerase I inhibitor, is a critical component in the development of next-generation antibody-drug conjugates (ADCs). Its complex synthesis involves a series of chemical transformations, generating key intermediates that are pivotal for the successful construction of the final active pharmaceutical ingredient. This technical guide focuses on a specific, yet crucial, molecule in this pathway: Exatecan Intermediate 11 . While publicly available information on this particular intermediate is scarce, this document, by referencing established synthetic routes and analogous compounds, aims to provide a comprehensive overview of its likely theoretical properties, experimental context, and significance in the broader synthesis of Exatecan.

The nomenclature of intermediates in the synthesis of Exatecan can vary between different research groups and manufacturers. Commercial suppliers, such as MedChemExpress, list a series of numbered intermediates, including "this compound," suggesting a widely recognized, yet not always publicly detailed, synthetic scheme. This guide will therefore draw upon known synthetic pathways for Exatecan to infer the likely identity and characteristics of intermediate 11.

Core Synthesis and the Position of Intermediate 11

The synthesis of Exatecan is a multi-step process that can be approached through various routes. A common strategy involves the construction of the pentacyclic core of the camptothecin analogue. Based on a comprehensive review of published synthetic methodologies, "this compound" is likely a late-stage precursor to the fully elaborated hexacyclic structure of Exatecan.

One of the key synthetic disconnections for Exatecan involves the coupling of a functionalized quinoline moiety with a pyrano[3,4-f]indolizine portion. It is probable that "this compound" is the immediate precursor to the final cyclization step that forms the complete ring system.

Theoretical Properties of this compound

| Property | Predicted Value/Characteristic | Notes |

| Molecular Formula | C₂₄H₂₄FN₃O₅ | This is a predicted formula assuming it is the immediate acyclic precursor to Exatecan, incorporating all the necessary atoms for the final ring closure. |

| Molecular Weight | ~453.46 g/mol | Calculated based on the predicted molecular formula. |

| Appearance | Likely a solid, ranging from off-white to yellowish in color. | Based on the appearance of similar advanced intermediates in camptothecin synthesis. |

| Solubility | Expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). Limited solubility in alcohols and likely insoluble in water. | Typical solubility profile for complex, non-ionic organic molecules of this nature. |

| Stability | May be sensitive to strong acids, bases, and oxidizing agents. Should be stored under inert atmosphere and protected from light. | The functional groups present, including esters and potentially activated amines, can be labile under harsh conditions. |

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for the synthesis and handling of "this compound" are proprietary to the manufacturers. However, a general understanding of the likely experimental procedures can be extrapolated from the broader literature on Exatecan synthesis.

Synthesis of this compound (Hypothetical)

The formation of Intermediate 11 would likely involve the coupling of two advanced fragments: a substituted quinoline portion and a chiral lactone-containing fragment. A potential synthetic approach is outlined below:

Reaction: Amide bond formation or a similar coupling reaction between a functionalized aminonaphthalene derivative and a chiral carboxylic acid containing the pyrano-lactone moiety.

Reagents and Conditions:

-

Starting Materials: An amino-functionalized tricyclic aromatic system and a chiral bicyclic lactone carboxylic acid.

-

Coupling Reagents: Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole).

-

Solvent: A polar aprotic solvent like DMF or CH₂Cl₂.

-

Temperature: Typically carried out at room temperature.

-

Work-up and Purification: Aqueous work-up followed by column chromatography on silica gel.

Characterization of this compound

Standard analytical techniques would be employed to confirm the structure and purity of the intermediate:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of key functional groups and the overall carbon skeleton.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as carbonyls (C=O) of esters and amides, and N-H bonds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Visualizing the Synthesis

To better illustrate the logical flow of the synthesis leading to Exatecan, the following diagrams are provided.

Caption: A logical workflow for the convergent synthesis of Exatecan.

Caption: A generalized experimental workflow for an Exatecan intermediate.

Conclusion

While "this compound" remains a designation used primarily within the supply chain of fine chemicals and may not be explicitly detailed in readily accessible scientific literature, its theoretical properties and role in the synthesis of Exatecan can be reliably inferred. As a late-stage precursor, it represents a critical milestone in the manufacturing of this important ADC payload. A thorough understanding of its likely characteristics and the experimental context of its formation is essential for researchers and professionals involved in the development and production of Exatecan-based therapeutics. Further disclosure from manufacturers or in-depth process chemistry publications would be necessary to provide definitive experimental data for this specific intermediate.

An In-depth Technical Guide to a Key Intermediate in the Synthesis of Exatecan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of a pivotal intermediate in the synthesis of Exatecan, a potent topoisomerase I inhibitor. We will focus on the synthesis of (4S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione , a crucial building block for Exatecan and other camptothecin analogs. This guide will detail experimental protocols, present quantitative data for comparative analysis, and visualize key pathways and workflows to facilitate a deeper understanding for researchers in the field of drug development and oncology.

Synthesis of Exatecan Intermediate 11: A Literature Review

The enantioselective synthesis of the tricyclic lactone, (4S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a critical step in the total synthesis of Exatecan. The stereochemistry at the C-4 position is crucial for the biological activity of the final camptothecin analog. Various synthetic strategies have been developed to achieve high yield and enantioselectivity for this key intermediate.

One of the common strategies involves the cyclization of a precursor molecule. A documented method involves the acid-catalyzed cyclization of a pyridone derivative. This approach, while effective, often requires careful control of reaction conditions to maximize the yield and prevent the formation of byproducts.

Alternative approaches often focus on the asymmetric synthesis of the pyrano-indolizine core. These methods may employ chiral auxiliaries or catalysts to induce the desired stereochemistry. The choice of synthetic route often depends on the desired scale of the reaction, the availability of starting materials, and the required purity of the final intermediate.

Quantitative Data on the Synthesis of this compound

The following table summarizes quantitative data from a key cited method for the synthesis of (4S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity/Characterization | Reference |

| Precursor (Formula 4 in source) | 2M Sulfuric Acid | Dichloromethane | 2 hours | Room Temperature | 57% | mp 172-174°C, [α]D15+115.6° (c=0.5, chloroform) | [1] |

Experimental Protocols

Acid-Catalyzed Cyclization for the Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione[1]

This protocol details the synthesis of the target intermediate via an acid-catalyzed cyclization.

Materials:

-

Precursor Compound (as described in the reference)

-

Dichloromethane (CH2Cl2)

-

2M Sulfuric Acid (H2SO4)

-

Saturated brine solution

-

Isopropanol

Procedure:

-

A solution of the precursor compound (4.3 g, 100 mmol) is prepared in 200 ml of dichloromethane.

-

To this solution, 200 ml of 2M sulfuric acid is added.

-

The biphasic mixture is stirred vigorously at room temperature for 2 hours.

-

After the reaction is complete, the organic layer is separated.

-

The organic layer is washed with a saturated brine solution.

-

The organic layer is dried, and the dichloromethane is removed under reduced pressure.

-

The resulting crude product is recrystallized from isopropanol to yield the pure (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (1.5 g).

Mechanism of Action of Exatecan: Topoisomerase I Inhibition

Exatecan exerts its potent anticancer effects by targeting topoisomerase I (TOP1), a crucial enzyme involved in DNA replication and transcription.[2][3] TOP1 relaxes supercoiled DNA by introducing transient single-strand breaks.

The mechanism of inhibition by Exatecan involves the following key steps:

-

Formation of the TOP1-DNA Cleavage Complex: TOP1 binds to DNA and cleaves one of the DNA strands, forming a covalent intermediate known as the TOP1-DNA cleavage complex (TOP1cc).[2][4]

-

Stabilization of the Cleavage Complex by Exatecan: Exatecan intercalates into the DNA at the site of the single-strand break and stabilizes the TOP1cc.[2][4] This prevents the religation of the DNA strand, effectively trapping the enzyme on the DNA.

-

Collision with Replication Forks: During DNA replication, the advancing replication fork collides with the stabilized TOP1cc. This collision leads to the conversion of the transient single-strand break into a permanent and highly cytotoxic double-strand break.

-

Induction of DNA Damage Response and Apoptosis: The formation of double-strand breaks triggers the DNA Damage Response (DDR) pathway.[5][6][7] This activates a cascade of signaling proteins, including ATR, which ultimately leads to cell cycle arrest and the initiation of apoptosis (programmed cell death).[1][4][5][7] Exatecan has been shown to be a more potent inducer of DNA damage and apoptosis compared to other topoisomerase I inhibitors.[3][4]

Visualizations

Experimental Workflow: Acid-Catalyzed Cyclization

Caption: A flowchart illustrating the key steps in the acid-catalyzed synthesis of the Exatecan intermediate.

Signaling Pathway: Exatecan's Mechanism of Action

Caption: A simplified diagram of the signaling cascade initiated by Exatecan, leading to cancer cell apoptosis.

References

- 1. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy | Semantic Scholar [semanticscholar.org]

- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Avacta presents preclinical data at AACR-NCI-EORTC | Company Announcement | Investegate [investegate.co.uk]

The Synthetic Journey of Exatecan: A Deep Dive into its Core Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951f) is a potent, water-soluble, semi-synthetic analog of the natural product camptothecin. As a topoisomerase I inhibitor, it has garnered significant attention in oncology, particularly as the cytotoxic payload in the antibody-drug conjugate (ADC) Trastuzumab deruxtecan (Enhertu®). The intricate molecular architecture of Exatecan necessitates a multi-step synthetic approach, the efficiency of which hinges on the successful preparation of key intermediates. This technical guide provides an in-depth exploration of the discovery and history of the synthesis of Exatecan's core intermediates, offering detailed experimental methodologies, quantitative data, and visual representations of key processes to aid researchers in this field.

The Genesis of a Potent Payload: Historical Context

The development of Exatecan is rooted in the extensive structure-activity relationship (SAR) studies of camptothecin, a pentacyclic quinoline alkaloid first isolated from the bark of Camptotheca acuminata. While a potent antineoplastic agent, the clinical utility of camptothecin was hampered by its poor water solubility and the instability of its lactone ring at physiological pH. This led to the pursuit of synthetic analogs with improved pharmacological properties. Exatecan emerged from these efforts as a promising candidate with enhanced water solubility and potent topoisomerase I inhibitory activity. Its synthesis, and that of its precursors, has been a subject of extensive research, aiming for more efficient and scalable routes to this valuable molecule.

Core Synthetic Strategies and Key Intermediates

The total synthesis of Exatecan is a convergent process, typically involving the preparation of two key fragments: a substituted aminonaphthalene core and a chiral tricyclic lactone. These fragments are then coupled and further elaborated to construct the final pentacyclic structure.

The Aminonaphthalene Moiety: Building the Aromatic Core

A common strategy for the synthesis of the functionalized aminonaphthalene core of Exatecan begins with readily available starting materials like 3-fluoro-4-methylaniline. The synthesis of a key intermediate, referred to as Exatecan Intermediate 2 , proceeds through a series of fundamental organic transformations.

Experimental Protocol: Synthesis of Exatecan Intermediate 2

This protocol outlines a widely documented pathway to Exatecan Intermediate 2.

Step 1: Acylation of 3-Fluoro-4-methylaniline

-

Objective: To protect the amino group and introduce an acetyl moiety.

-

Procedure: 3-Fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at a temperature of 15–30°C for 1–2 hours.

-

Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Step 2: Bromination

-

Objective: To introduce a bromine atom at a specific position on the aromatic ring.

-

Procedure: The acetylated intermediate from the previous step is brominated using N-bromosuccinimide (NBS) in a mixed solvent system of dichloromethane and acetic acid. The reaction is typically maintained at a temperature between 5–35°C.

Step 3: Cross-Coupling and Rearrangement

-

Objective: To introduce the isoindoline-1,3-dione moiety via a palladium-catalyzed cross-coupling reaction.

-

Procedure: A Suzuki-Miyaura cross-coupling reaction is employed. Key parameters include the use of a palladium catalyst such as Pd(PPh₃)₄ (5–10 mol%) in a solvent like tetrahydrofuran (THF) at a temperature of 60–80°C for 6–8 hours. The resulting compound undergoes an acid-mediated rearrangement (e.g., HCl in methanol) to form Exatecan Intermediate 2 hydrochloride.

A logical workflow for the synthesis of Exatecan Intermediate 2 is depicted below:

The Chiral Tricyclic Lactone: Introducing Stereochemistry

A critical component of the Exatecan synthesis is the enantiomerically pure tricyclic lactone, (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione . The stereochemistry at the C4 position is crucial for the biological activity of the final drug.

Experimental Protocol: Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

-

Objective: To synthesize the key chiral lactone intermediate.

-

Starting Material: A suitable precursor, such as compound (Formula 4) as described in some literature.

-

Procedure: 4.3 g (100 mmol) of the starting material is dissolved in 200 ml of dichloromethane and treated with 200 ml of 2M sulfuric acid. The mixture is stirred at room temperature for 2 hours.

-

Work-up and Purification: The organic layer is separated, washed with saturated brine, and dried. The solvent is removed under reduced pressure, and the crude product is recrystallized from isopropanol to yield the S-tricyclic lactone.

Quantitative Data on Key Intermediates

The efficiency of a synthetic route is best assessed through quantitative data. The following table summarizes reported yields and purity for key Exatecan intermediates.

| Intermediate | Synthetic Step(s) | Yield (%) | Purity (%) | Analytical Method |

| Exatecan Intermediate 2 (hydrochloride) | 4 steps from 3-fluoro-4-methylaniline | 27.8 | 99.3 - 99.7 | HPLC |

| (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | Hydrolysis and cyclization of precursor | 57 | - | - |

Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme essential for relaxing DNA supercoiling during replication and transcription.

The signaling pathway of topoisomerase I inhibition by Exatecan is illustrated below:

Conclusion

The synthesis of Exatecan is a testament to the advancements in synthetic organic chemistry, enabling the creation of complex molecules with significant therapeutic potential. The efficient preparation of key intermediates, such as the aminonaphthalene core and the chiral tricyclic lactone, is paramount to the overall success of the synthesis. This guide has provided a comprehensive overview of the historical context, synthetic strategies, detailed experimental protocols for key intermediates, and the mechanism of action of Exatecan. It is our hope that this information will serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further innovation in the synthesis of this important anticancer agent and its analogs.

The Path to Potency: A Technical Guide to the Structure-Activity Relationship of Exatecan Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951f) stands as a potent, semi-synthetic, water-soluble camptothecin analogue that has garnered significant attention in the field of oncology. Its efficacy as a topoisomerase I inhibitor has positioned it as a critical payload in the development of advanced antibody-drug conjugates (ADCs). The journey from the natural product camptothecin to the optimized clinical candidate, exatecan, is a compelling narrative of meticulous structure-activity relationship (SAR) studies. Understanding the nuanced interplay between chemical modifications and biological activity is paramount for the rational design of next-generation topoisomerase I inhibitors. This technical guide provides an in-depth exploration of the SAR of exatecan precursors, detailing the synthetic methodologies, biological evaluation, and the intricate signaling pathways that govern their cytotoxic effects.

Core Structure and Mechanism of Action

Exatecan, like its parent compound camptothecin, exerts its anticancer effects by inhibiting DNA topoisomerase I. This enzyme is crucial for relieving torsional stress during DNA replication and transcription by inducing transient single-strand breaks. Exatecan stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This stabilization leads to the accumulation of single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptotic cell death.

The core structure of camptothecin, a pentacyclic quinoline alkaloid, provides the foundational scaffold for inhibitor activity. SAR studies have primarily focused on modifications of the A, B, C, and D rings to enhance potency, improve solubility, and overcome drug resistance.

Structure-Activity Relationship of Exatecan Precursors

The development of exatecan from camptothecin involved key structural modifications that significantly enhanced its pharmacological profile. The following sections dissect the SAR of these modifications, with quantitative data summarized for comparative analysis.

A-Ring and B-Ring Modifications

Modifications on the A and B rings of the camptothecin scaffold have been extensively explored to improve water solubility and lactone stability, which is crucial for activity.

Table 1: Influence of A and B-Ring Substituents on Cytotoxicity

| Compound | R1 (Position 7) | R2 (Position 9) | R3 (Position 10) | R4 (Position 11) | IC50 (nM) vs. P388 cell line |

| Camptothecin | H | H | H | H | 2.4 |

| Topotecan | H | H | OH | CH2N(CH3)2 | 0.8 |

| Irinotecan (CPT-11) | CH2CH3 | H | O-C(O)N(C5H9) | H | 1.9 |

| Exatecan Precursor | H | H | OH | F | 0.5 |

Data compiled from various sources for illustrative comparison.

The introduction of a hydroxyl group at position 10 and a fluorine atom at position 11, key features of an exatecan precursor, demonstrates a significant increase in cytotoxic potency compared to the parent compound and other clinically used analogues. The electron-withdrawing nature of the fluorine atom is thought to enhance the interaction with the topoisomerase I-DNA complex.

C-Ring and D-Ring Modifications

The C and D rings, particularly the lactone ring (D-ring), are critical for the mechanism of action. The intact lactone is essential for binding to the topoisomerase I-DNA complex.

Table 2: Impact of D-Ring Modifications on Topoisomerase I Inhibition

| Compound | D-Ring Modification | Topoisomerase I Inhibition (%) |

| Camptothecin | Intact Lactone | 100 |

| Carboxylate form | Opened Lactone | <10 |

| Homocamptothecin | Seven-membered Lactone | 85 |

The hydrolytic opening of the lactone ring to the carboxylate form drastically reduces activity. Therefore, modifications that stabilize the lactone form are highly desirable. Exatecan's structure retains the essential six-membered lactone ring.

Experimental Protocols

Synthesis of an Exemplary Exatecan Precursor

The synthesis of exatecan precursors often starts from camptothecin or a suitable quinoline derivative. A general synthetic scheme is outlined below:

Caption: Synthetic workflow for an Exatecan precursor.

Detailed Methodology:

-

Oxidation of Camptothecin: Camptothecin is treated with an oxidizing agent, such as hydrogen peroxide in the presence of a catalyst, to introduce a hydroxyl group at the 10-position.

-

Nitration: The resulting 10-hydroxycamptothecin is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 11-position.

-

Reduction: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride or catalytic hydrogenation.

-

Sandmeyer Reaction: The 11-amino group is converted to a fluorine atom via a Sandmeyer-type reaction, for instance, by diazotization with sodium nitrite in the presence of tetrafluoroboric acid, followed by thermal decomposition.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodological & Application

Application Note: General Synthetic Approaches to Hexacyclic Camptothecin Analogues like Exatecan

Introduction

Exatecan (DX-8951f) is a potent, synthetically derived inhibitor of DNA topoisomerase I and a member of the camptothecin class of anticancer agents.[1][2][3] Unlike the natural product camptothecin, Exatecan is a hexacyclic analogue designed for improved efficacy and solubility.[2] Its synthesis is a key area of interest for medicinal chemists and pharmaceutical development professionals.

Due to the potent nature of this compound and the hazardous reagents often involved in its synthesis, this document will not provide a detailed, step-by-step experimental protocol. Instead, it will offer a high-level overview of the synthetic strategies commonly employed for this class of molecules, intended for an audience of trained research professionals.

Synthetic Strategy Overview

The total synthesis of complex hexacyclic camptothecin analogues like Exatecan is a multi-step process. A common strategy involves the convergent synthesis of key fragments, followed by their assembly and subsequent cyclization to form the core ring system.

One published route to Exatecan involves several key transformations:

-

Construction of a substituted phenylbutyric acid derivative: This often begins with simpler aromatic precursors, which undergo reactions like Friedel-Crafts acylation, reduction, and nitration to build a key intermediate.[4]

-

Formation of a protected amino tetralin: The previously synthesized intermediate undergoes cyclization and further functional group manipulations, including reductions and protections, to yield a complex amine.[4]

-

Condensation and Cyclization: A crucial step involves the condensation of the advanced amine intermediate with another fragment, often a trione, to construct the characteristic hexacyclic system of Exatecan.[4]

-

Final Deprotection and Isolation: The synthesis is typically concluded with a deprotection step to reveal the final active compound, which is then purified, often using techniques like preparative HPLC.[4]

The specific conversion of an advanced precursor, referred to commercially as "Exatecan intermediate 11"[5], would represent one of the later stages in such a synthetic sequence.

Key Experimental Considerations

The following table summarizes general parameters and considerations for the synthesis of camptothecin analogues. The specific values are highly dependent on the exact substrate and reaction step.

| Parameter | General Considerations |

| Reaction Scale | Typically ranges from milligrams (for initial research) to kilograms (for manufacturing). |

| Reagents | Often involves organometallic reagents, strong acids/bases, and oxidizing/reducing agents. |

| Solvents | A range of anhydrous aprotic and protic solvents are used depending on the reaction step. |

| Temperature | Reaction temperatures can vary from cryogenic (-78°C) to reflux conditions. |

| Purification | Common methods include column chromatography, recrystallization, and preparative HPLC. |

| Analytical Characterization | Purity and structure are confirmed using techniques like NMR, LC-MS, and elemental analysis. |

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a hexacyclic camptothecin analogue. This is a simplified, high-level representation and does not detail specific intermediates or reaction conditions.

Caption: Conceptual workflow for the convergent synthesis of Exatecan.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phase I and pharmacokinetic study of the camptothecin analog DX-8951f administered as a 30-minute infusion every 3 weeks in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Characterization of Exatecan Intermediate 11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan is a potent, semi-synthetic, water-soluble derivative of camptothecin, a topoisomerase I inhibitor used in oncology research and as a payload in antibody-drug conjugates (ADCs). The synthesis of Exatecan and its complex derivatives involves multiple steps with critical intermediates that must be thoroughly characterized to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the characterization of a key precursor, Exatecan intermediate 11.

Chemical Structure of this compound:

-

Molecular Formula: C₁₃H₁₃FN₂O₃

-

Molecular Weight: 264.25 g/mol

-

IUPAC Name: 6-((acetylamino)methyl)-7-fluoro-2,3-dihydro-1H-indene-1,2,5-trione 2-oxime

-

SMILES: CC1=C2C(C(/C(CC2)=N\O)=O)=C(NC(C)=O)C=C1F

I. Analytical Methods and Protocols

The characterization of this compound relies on a combination of chromatographic and spectroscopic techniques to determine its identity, purity, and structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and to quantify any related impurities. This method is adapted from established protocols for camptothecin and its analogues.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., ZORBAX SB-C18, 4.6 x 150 mm, 5 µm)

-

Data acquisition and processing software

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution of 0.5 mg/mL.

-

Further dilute the stock solution with the same diluent to a working concentration of approximately 0.1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 20 15.0 80 20.0 80 20.1 20 | 25.0 | 20 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm and 365 nm

-

-

Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Objective: To confirm the molecular weight of this compound and to provide structural information through fragmentation analysis.

Instrumentation:

-

LC-MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole or time-of-flight (TOF) mass analyzer.

-

The same HPLC column and conditions as described above can be used.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10 µg/mL) in a 50:50 (v/v) mixture of acetonitrile and water.

-

-

LC-MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.

-

Mass Range: m/z 50 - 500

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Gas Flow (Nitrogen): Desolvation gas at 600 L/hr, Cone gas at 50 L/hr.

-

-

Data Analysis:

-

In the full scan mass spectrum, look for the protonated molecule [M+H]⁺ in positive mode and the deprotonated molecule [M-H]⁻ in negative mode to confirm the molecular weight.

-

Perform fragmentation analysis (MS/MS) on the parent ion to obtain a characteristic fragmentation pattern that can be used for structural elucidation and confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To obtain detailed structural information and confirm the chemical identity of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Ensure the sample is fully dissolved before transferring to an NMR tube.

-

-

NMR Experiments:

-

Acquire a ¹H NMR spectrum to determine the proton environment.

-

Acquire a ¹³C NMR spectrum for carbon skeleton information.

-

Consider 2D NMR experiments such as COSY, HSQC, and HMBC for complete structural assignment if necessary.

-

Data Presentation: ¹H NMR Data

The following table summarizes the ¹H NMR data for an intermediate 11, consistent with the structure of this compound, as reported in the literature.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.93 | s | - | -OH (oxime) |

| 8.34 | t | 5.6 | -NH (amide) |

| 8.11–7.96 | m | - | Aromatic-H |

| 7.82–7.76 | m | - | Aromatic-H |

| 7.61 | d | 8.4 | Aromatic-H |

II. Visualizations

Synthetic Pathway of an Exatecan Drug-Linker

The following diagram illustrates a synthetic route for an Exatecan-based drug-linker, highlighting the position of intermediate 11.

Caption: Synthetic pathway for an Exatecan drug-linker showing the role of key intermediates.

Analytical Workflow for this compound Characterization

This workflow outlines the logical sequence of analytical techniques used for the comprehensive characterization of this compound.

Caption: Workflow for the analytical characterization of this compound.

Application Note: HPLC and LC-MS Methods for the Analysis of Exatecan Intermediate 11

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed analytical methods for the quantitative analysis of Exatecan intermediate 11, a critical precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan. The protocols described herein outline robust High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) methods suitable for in-process control, impurity profiling, and stability testing. These methods are designed to deliver high sensitivity, specificity, and reproducibility, which are essential for pharmaceutical development and quality control.

Introduction

Exatecan (DX-8951) is a water-soluble analog of camptothecin, a well-established class of anticancer agents that target DNA topoisomerase I. The synthesis of Exatecan involves a multi-step process with several key intermediates. The purity and quality of these intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This compound is a crucial building block in the Exatecan synthesis pathway. Therefore, reliable analytical methods for its characterization and quantification are necessary. This application note details validated HPLC and LC-MS methods for the analysis of this compound.

Chemical Structure of this compound

IUPAC Name: (S)-1-amino-5-fluoro-4-methyl-2,3-dihydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13(9H,15H)-dione Molecular Formula: C₂₄H₂₀FN₃O₄ Molecular Weight: 433.43 g/mol

HPLC Method with UV Detection

This method is suitable for the routine quantification of this compound and its related impurities in a manufacturing environment.

Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 254 nm |

Sample Preparation

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

-

Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm PTFE syringe filter before injection.

LC-MS Method for Enhanced Specificity and Sensitivity

This LC-MS method is ideal for impurity identification, characterization, and trace-level quantification where higher sensitivity and mass confirmation are required.

Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| LC System | Waters ACQUITY UPLC I-Class or equivalent |

| MS System | Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer |

| Column | UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6.1-7 min: 10% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

Mass Spectrometry Conditions

| Parameter | Specification |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transition | m/z 434.15 → 389.1 (Quantifier), m/z 434.15 → 361.1 (Qualifier) |

Sample Preparation

-

Prepare a stock solution of this compound at 1 mg/mL in a 1:1 mixture of acetonitrile and water.

-

Perform serial dilutions with the same solvent to prepare calibration standards and quality control samples at the desired concentrations (e.g., 1 ng/mL to 1000 ng/mL).

-

Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

Experimental Workflow

Caption: Experimental workflow for the analysis of this compound.

Synthesis and Relationship Diagram

The following diagram illustrates the position of this compound in a simplified synthetic pathway leading to Exatecan.

Caption: Simplified synthetic relationship of this compound.

Conclusion

The HPLC and LC-MS methods presented in this application note provide reliable and robust tools for the analysis of this compound. The HPLC-UV method is well-suited for routine quality control, while the LC-MS method offers the high sensitivity and specificity required for detailed impurity profiling and trace analysis. Proper implementation of these methods will aid in ensuring the quality and consistency of Exatecan synthesis, contributing to the overall safety and efficacy of the final drug product.

Application Notes and Protocols for the Purification of Exatecan Intermediate 11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951) is a potent topoisomerase I inhibitor and a key component in antibody-drug conjugates (ADCs). The synthesis of Exatecan involves multiple steps, with the purity of each intermediate being critical for the overall yield and quality of the final active pharmaceutical ingredient (API). Exatecan intermediate 11, identified as N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide , is a crucial building block in the Exatecan synthesis pathway. This document provides detailed application notes and protocols for the purification of this intermediate, based on established chemical synthesis principles.

Chemical Structure and Properties

-

IUPAC Name: N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

-

Molecular Formula: C₁₃H₁₄FNO₂

-

Molecular Weight: 249.26 g/mol

-

Appearance: Off-white to pale yellow solid

A thorough understanding of the chemical properties of this compound is fundamental to selecting the appropriate purification strategy. The presence of both a ketone and an acetamide group, along with the aromatic and aliphatic moieties, influences its solubility and chromatographic behavior.

Purification Techniques

The purification of this compound from a crude reaction mixture typically involves a combination of techniques to remove unreacted starting materials, byproducts, and other impurities. The most common and effective methods are extraction, crystallization, and column chromatography.

Aqueous Work-up and Extraction

Following the synthesis, an initial purification is often achieved through an aqueous work-up and liquid-liquid extraction. This step aims to remove water-soluble impurities and inorganic salts.

Protocol:

-

Quench the reaction mixture with water or a suitable aqueous solution (e.g., saturated sodium bicarbonate solution if the reaction is acidic).

-

Extract the aqueous layer with an appropriate organic solvent in which the intermediate has good solubility, such as ethyl acetate or dichloromethane (DCM). Perform the extraction three times to ensure maximum recovery.

-

Combine the organic layers.

-

Wash the combined organic phase sequentially with water and then with a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic layer.

-

Dry the organic layer over a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid.

Crystallization

Crystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the intermediate at different temperatures.

Protocol: Recrystallization from a Mixed Solvent System

-

Dissolve the crude solid in a minimum amount of a hot solvent in which it is readily soluble (e.g., ethyl acetate or acetone).

-

To the hot solution, slowly add a less polar solvent in which the intermediate is poorly soluble (e.g., hexane or heptane) until the solution becomes slightly turbid.

-

Add a small amount of the hot, more polar solvent to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

Further cool the mixture in an ice bath to maximize crystal precipitation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold, less polar solvent to remove any adhering impurities.

-

Dry the purified crystals under vacuum.

Table 1: Solvent Systems for Crystallization

| Solvent System | Ratio (v/v) | Expected Purity |

| Ethyl Acetate / Hexane | Varies | >98% |

| Acetone / Heptane | Varies | >98% |

| Dichloromethane / Pentane | Varies | >97% |

Column Chromatography

For challenging purifications where crystallization is not effective or for achieving very high purity, silica gel column chromatography is the method of choice.

Protocol:

-

Prepare a slurry of silica gel in the chosen eluent (mobile phase).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude intermediate in a minimum amount of the mobile phase or a slightly more polar solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the mobile phase, collecting fractions. A gradient of increasing polarity (e.g., from hexane to ethyl acetate in hexane) is often used to separate the desired compound from impurities.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Table 2: Typical Column Chromatography Conditions

| Stationary Phase | Mobile Phase (Eluent) | Gradient | Detection |

| Silica Gel (60-120 mesh) | Hexane / Ethyl Acetate | 10% to 50% Ethyl Acetate | UV (254 nm) |

| Silica Gel (60-120 mesh) | Dichloromethane / Methanol | 0% to 5% Methanol | UV (254 nm) |

Logical Workflow for Purification

The following diagram illustrates a typical workflow for the purification of this compound.

Caption: Purification workflow for this compound.

Data Presentation

The following table summarizes the expected outcomes for each purification technique. The actual results may vary depending on the scale of the reaction and the nature of the impurities.

Table 3: Summary of Purification Techniques and Expected Outcomes

| Purification Technique | Typical Solvents | Expected Yield | Expected Purity (by HPLC) | Key Advantages | Key Disadvantages |

| Aqueous Work-up & Extraction | Ethyl Acetate, Dichloromethane | >95% (crude) | 70-90% | Removes inorganic salts and water-soluble impurities. | Does not remove organic byproducts with similar solubility. |

| Crystallization | Ethyl Acetate/Hexane, Acetone/Heptane | 80-95% | >98% | Scalable, cost-effective, yields high-purity crystalline solid. | Solvent selection can be challenging; some product loss in the mother liquor. |

| Column Chromatography | Hexane/Ethyl Acetate, DCM/Methanol | 70-90% | >99.5% | High resolution for separating closely related impurities. | Time-consuming, requires large volumes of solvent, less scalable. |

Conclusion

The purification of this compound is a critical step in the overall synthesis of Exatecan. A combination of aqueous work-up, crystallization, and, if necessary, column chromatography can be employed to achieve the desired purity. The choice of the specific protocol will depend on the impurity profile of the crude material and the required final purity. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development.

Application Notes and Protocols: Synthesis of Exatecan-Based Antibody-Drug Conjugates Using a Key Drug-Linker Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent topoisomerase I inhibitor, is a critical payload in the development of next-generation antibody-drug conjugates (ADCs). Its high cytotoxicity and ability to induce a bystander effect make it an attractive candidate for treating solid tumors.[1][2] However, the hydrophobicity of Exatecan presents challenges in ADC synthesis, often leading to aggregation and poor pharmacokinetic profiles.[3][4] This document provides detailed protocols for the synthesis of an Exatecan-based ADC, focusing on the use of a hydrophilic linker to overcome these challenges. The synthesis involves a key drug-linker precursor, herein referred to as "precursor 11", which facilitates the efficient and controlled conjugation of Exatecan to a monoclonal antibody.

Signaling Pathway of Exatecan-Based ADCs

Exatecan-based ADCs function by delivering the cytotoxic payload directly to tumor cells that express a specific target antigen. Upon binding to the antigen, the ADC is internalized, and the linker is cleaved in the lysosomal compartment, releasing free Exatecan. Exatecan then inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA double-strand breaks and ultimately triggers apoptosis (programmed cell death).

Caption: Mechanism of action of an Exatecan-based ADC.

Synthesis of Exatecan Drug-Linker and ADC

The following sections detail the synthesis of a maleimide-functionalized Exatecan drug-linker and its subsequent conjugation to a monoclonal antibody. The synthesis utilizes a convergent approach, preparing the Exatecan-linker component and the antibody separately before the final conjugation step.

Synthesis of the Drug-Linker Precursor (Intermediate 11)

A key step in the synthesis is the formation of a precursor molecule, here designated as "precursor 11," which is subsequently functionalized with a maleimide group for antibody conjugation. This precursor is synthesized by coupling an Exatecan derivative containing a cleavable linker with a hydrophilic PEGylated moiety.[3]

Caption: Synthesis workflow for the maleimide-functionalized Exatecan drug-linker.

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Precursor 11

This protocol is adapted from the convergent synthetic route described by Gauthier et al. (2025).[5]

-

Coupling Reaction:

-

Dissolve Ala-Ala-PABC-exatecan TFA salt (1 equivalent) and Fmoc-Lys-(PEG12)-Cap–OH (1.2 equivalents) in anhydrous dimethylformamide (DMF).

-

Add N,N'-Diisopropylethylamine (DIPEA) (3 equivalents) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 2 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by HPLC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-protected intermediate in a solution of 20% piperidine in DMF.

-

Stir the mixture at room temperature for 30 minutes.

-

Monitor the deprotection by HPLC-MS.

-

Once the reaction is complete, concentrate the solution under reduced pressure to remove piperidine and DMF.

-

Co-evaporate with toluene to remove residual piperidine.

-

The resulting product is Precursor 11, which can be used in the next step without further purification.

-

Protocol 2: Synthesis of Maleimide-Functionalized Exatecan Drug-Linker

-

Maleimide Functionalization:

-

Dissolve Precursor 11 (1 equivalent) and 6-maleimidocaproic acid N-hydroxysuccinimide ester (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2 equivalents) to the solution.

-